4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine
Description
Properties
IUPAC Name |
4-[(4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-8-9(2)19-13-11(8)12(14)15-10(16-13)7-17-3-5-18-6-4-17/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNLFJLUYQMTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3CCOCC3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine (CAS No. 568570-10-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a thieno[2,3-d]pyrimidine moiety linked to a morpholine ring, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.80 g/mol. The structure includes a chloro substituent and is characterized by its thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃OS |
| Molecular Weight | 297.80 g/mol |
| CAS Number | 568570-10-5 |
| Boiling Point | Not available |
| Purity | Not specified |
Biological Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure exhibit various biological activities, including:
- Antimicrobial Activity : Thienopyrimidines have been explored as potential inhibitors against various pathogens, including Helicobacter pylori. In one study, derivatives showed IC50 values in the low micromolar range, indicating significant antibacterial potential .
- Anticancer Properties : Some thienopyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, modifications to the thienopyrimidine core have been associated with enhanced potency against specific tumor types .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. Structure-activity relationship (SAR) studies suggest that variations in the substituents can significantly affect binding affinity and inhibitory efficacy .
Study on Antimicrobial Activity
A notable study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against H. pylori. The compound demonstrated an IC50 value of approximately 1.55 μM, highlighting its potential as an effective treatment option for infections resistant to conventional therapies .
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. Compounds were synthesized and tested against various cancer cell lines, revealing that specific structural modifications could enhance their cytotoxic effects significantly .
Structure-Activity Relationship (SAR)
The SAR analysis of thienopyrimidine derivatives indicates that the presence and position of substituents on the core structure are crucial for biological activity. For example:
- Substituent Variations : Modifications at the 4-position of the thienopyrimidine significantly influenced both potency and selectivity towards target enzymes.
- Morpholine Influence : The inclusion of a morpholine ring has been shown to improve solubility and bioavailability, making it a favorable component in drug design .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods that often involve the reaction of thieno[2,3-d]pyrimidine derivatives with morpholine. A notable study by Lei et al. (2017) highlighted a green synthetic approach for such compounds, emphasizing their importance as intermediates in medicinal chemistry .
Antitumor Activity
Research has indicated that derivatives of 4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine may exhibit antitumor properties. For instance, a study by Karimian et al. (2020) synthesized novel heterocyclic systems related to this compound and evaluated their efficacy against various cancer cell lines, including human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) . The results showed promising activity compared to standard treatments like cisplatin.
Imaging and Disease Diagnosis
The compound has also been explored for its potential use in imaging techniques for neurodegenerative diseases. Wang et al. (2017) synthesized derivatives aimed at developing positron emission tomography (PET) agents for imaging the LRRK2 enzyme in Parkinson's disease patients . This application underscores the compound's relevance in diagnostic tools.
Antimicrobial and Antifungal Properties
In addition to its anticancer potential, research indicates that this compound may possess antimicrobial properties. Majithiya and Bheshdadia (2022) investigated novel derivatives from morpholine compounds against bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Lei et al. (2017) | Synthesis | Developed a green synthetic method for thieno[2,3-d]pyrimidine derivatives |
| Wang et al. (2017) | Imaging | Explored use as a PET agent for Parkinson’s disease diagnosis |
| Majithiya & Bheshdadia (2022) | Antimicrobial Activity | Synthesized derivatives showing effectiveness against bacterial strains |
| Karimian et al. (2020) | Antitumor Activity | Evaluated efficacy against A-549 and HepG-2 cell lines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| 4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine | C₁₃H₁₆ClN₃OS | - Cl at C4 - CH₃ at C5/C6 - CH₂-morpholine at C2 |
313.80 g/mol | Morpholine enhances solubility; chloro and methyl groups improve stability |
| 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS 63894-67-7) | C₁₀H₁₀ClN₃OS | - Cl at C2 - Morpholine at C4 |
256.72 g/mol | Chloro at C2 alters electronic properties; smaller molecular weight |
| 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine | C₁₅H₂₀ClN₃S | - Cl at C4 - CH₃ at C5/C6 - CH₂-4-methylpiperidine at C2 |
309.85 g/mol | Piperidine substitution may enhance lipophilicity |
| 4-Chloro-5,6-dimethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine (CAS N/A) | C₁₁H₁₃ClN₂S | - Cl at C4 - CH₃ at C5/C6 - Propan-2-yl at C2 |
240.75 g/mol | Isopropyl group increases steric bulk; lacks amine functionality |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
